IL-17 modulator 2
Description
Overview of IL-17 Cytokine Family and its Role in Immune Responses
The Interleukin-17 (IL-17) family consists of six structurally related cytokines, designated IL-17A through IL-17F, which are potent drivers of inflammatory responses. tandfonline.comrheumuseum.comoup.commdpi.com Among these, IL-17A, often simply referred to as IL-17, and IL-17F are the best-characterized members and share the strongest sequence homology. tandfonline.com These cytokines can form homodimers (IL-17A/A, IL-17F/F) or a heterodimer (IL-17A/F). rheumuseum.com
IL-17 cytokines are integral to the immune system, playing a critical role in host defense, particularly against extracellular bacteria and fungi. tandfonline.comoup.comnih.govimmunopaedia.org.za They mediate their function by inducing the production of pro-inflammatory cytokines, chemokines, and antimicrobial peptides in various cell types, including epithelial cells and fibroblasts. tandfonline.comoup.com This cascade of events leads to the recruitment and activation of neutrophils, key innate immune cells, to the site of infection or inflammation. tandfonline.comnih.goversnet.org The primary source of IL-17A and IL-17F are T helper 17 (Th17) cells, a distinct lineage of CD4+ T cells. frontiersin.org However, other immune cells, such as cytotoxic CD8+ T cells, gamma-delta (γδ) T cells, and innate lymphoid cells (ILCs), can also produce these cytokines. mdpi.comfrontiersin.org
The other members of the IL-17 family have more distinct roles. For instance, IL-17E (also known as IL-25) is primarily involved in promoting type 2 immune responses against parasitic infections and in allergic inflammation. tandfonline.comrheumuseum.comoup.com IL-17C is understood to play a role in innate immunity at epithelial surfaces in an autocrine manner. tandfonline.com
Pathophysiological Significance of IL-17 in Inflammatory and Autoimmune Disorders
While crucial for host defense, the dysregulation of IL-17 production or its signaling pathways is a key factor in the pathogenesis of numerous chronic inflammatory and autoimmune diseases. nih.govimmunopaedia.org.zaoatext.com Elevated levels of IL-17 are associated with conditions such as psoriasis, psoriatic arthritis, rheumatoid arthritis, ankylosing spondylitis, and multiple sclerosis. nih.govimmunopaedia.org.zafrontiersin.orgtandfonline.com
In these diseases, the overproduction of IL-17 leads to sustained inflammation and tissue damage. tandfonline.com For example, in psoriasis, IL-17 acts on keratinocytes, the main cells in the outer layer of the skin, to produce inflammatory mediators that recruit immune cells, leading to the characteristic psoriatic plaques. immunopaedia.org.zafrontiersin.org In rheumatoid arthritis, IL-17 contributes to joint destruction by stimulating the production of other pro-inflammatory cytokines and enzymes that degrade the cartilage matrix. nih.govimmunopaedia.org.za Furthermore, IL-17 has been implicated in the pathology of neurodegenerative diseases like Alzheimer's and Parkinson's disease by promoting neuro-inflammatory responses. tandfonline.commdpi.com
The following table summarizes the involvement of various IL-17 family members in different diseases:
| IL-17 Family Member | Associated Inflammatory and Autoimmune Disorders |
| IL-17A/F | Psoriasis, Psoriatic Arthritis, Rheumatoid Arthritis, Ankylosing Spondylitis, Multiple Sclerosis, Inflammatory Bowel Disease. nih.govimmunopaedia.org.zafrontiersin.orgtandfonline.compatsnap.com |
| IL-17B | Rheumatoid Arthritis, Systemic Lupus Erythematosus. rheumuseum.com |
| IL-17C | Psoriasis, Inflammatory Bowel Disease. rheumuseum.com |
| IL-17E (IL-25) | Allergic Asthma, Atopic Dermatitis. tandfonline.comrheumuseum.com |
Strategic Importance of Chemical Compound Modulation of IL-17 in Research
The central role of IL-17 in a wide array of inflammatory diseases makes it a highly attractive target for therapeutic intervention. tandfonline.comacs.org The development of modulators that can inhibit the IL-17 pathway is of significant strategic importance in academic and pharmaceutical research. While monoclonal antibodies that neutralize IL-17A or its receptor have proven effective in clinical settings, they have limitations such as the need for injection, potential for immunogenicity, and high cost. tandfonline.comnih.govresearchgate.net
This has driven intensive research into the discovery of small-molecule inhibitors, peptides, and macrocycles that can target the interaction between IL-17A and its receptor, IL-17RA. tandfonline.comnih.gov These chemical compounds offer potential advantages, including oral bioavailability, better tissue penetration, and more flexible treatment options. tandfonline.comnih.gov The discovery of such modulators would not only provide new therapeutic avenues but also serve as valuable research tools to further dissect the complex biology of IL-17 signaling in health and disease. researchgate.net
Identification and Academic Research Focus on IL-17 Modulator 2 (Compound 159)
This compound, also identified in research literature as Compound 159, is an orally active, macrocyclic compound that modulates the activity of IL-17. medchemexpress.comchemicalbook.comgoogle.com It emerged from research focused on discovering non-antibody-based inhibitors of the IL-17 pathway. tandfonline.comgoogle.com
Academic and preclinical research has demonstrated that this compound can effectively inhibit the biological actions of IL-17. medchemexpress.comglpbio.com Specifically, it has been shown to bind to IL-17A and inhibit the formation of the IL-17A-IL-17RA complex. In research models of inflammation, such as the murine delayed-type hypersensitivity model, administration of Compound 159 has been shown to significantly reduce inflammatory responses, including edema and the levels of pro-inflammatory cytokines like IL-6 and IFN-γ. medchemexpress.comgoogle.comgoogle.com
Research into this compound and similar macrocyclic compounds is focused on understanding their mechanism of action and optimizing their properties for potential therapeutic use in IL-17-driven diseases like arthritis. medchemexpress.comgoogle.com
Below is a table summarizing key research findings for this compound (Compound 159):
| Assay/Model | Finding | Reference |
| Binding Assay | Binds to IL-17A and inhibits the formation of the IL-17A-IL-17RA complex. | |
| Functional Cellular Assay | Inhibits the biological action of IL-17A with a pIC50 of 8.3. | glpbio.combioscience.co.uk |
| Murine Delayed Hypersensitivity | Orally active and significantly reduces edema. | medchemexpress.comgoogle.comgoogle.com |
| Murine Delayed Hypersensitivity | Significantly reduces levels of pro-inflammatory cytokines IL-6 and IFN-γ. | medchemexpress.comgoogle.comgoogle.com |
Structure
2D Structure
Properties
IUPAC Name |
(2S)-3-(2-chlorophenyl)-2-[(2-phenylacetyl)amino]-N-[4-[[(9R)-7,10,13,21-tetraoxo-8,11,14,20-tetrazaspiro[4.17]docosan-9-yl]methyl]phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H51ClN6O6/c43-33-14-6-5-13-31(33)25-35(48-36(50)24-29-11-3-1-4-12-29)41(55)47-32-17-15-30(16-18-32)23-34-40(54)46-28-39(53)45-22-10-2-9-21-44-37(51)26-42(19-7-8-20-42)27-38(52)49-34/h1,3-6,11-18,34-35H,2,7-10,19-28H2,(H,44,51)(H,45,53)(H,46,54)(H,47,55)(H,48,50)(H,49,52)/t34-,35+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSTNEKZTSOZTDI-GPOMZPHUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)CC2(CCCC2)CC(=O)NC(C(=O)NCC(=O)NCC1)CC3=CC=C(C=C3)NC(=O)C(CC4=CC=CC=C4Cl)NC(=O)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCNC(=O)CC2(CCCC2)CC(=O)N[C@@H](C(=O)NCC(=O)NCC1)CC3=CC=C(C=C3)NC(=O)[C@H](CC4=CC=CC=C4Cl)NC(=O)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H51ClN6O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
771.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Synthesis and Structure Activity Relationship Sar Studies of Il 17 Modulator 2
Synthetic Methodologies for IL-17 Modulator 2 and Related Structural Analogs
The synthesis of small-molecule IL-17 modulators often involves multi-step sequences to construct complex heterocyclic cores. A common approach in the development of potent IL-17A inhibitors, for instance, has focused on tricyclic scaffolds. The synthesis of such compounds typically begins with the construction of a central heterocyclic ring, followed by the introduction of various substituents to explore the chemical space and optimize biological activity.
For example, the synthesis of a series of tricyclic IL-17A inhibitors has been reported to start from commercially available starting materials, proceeding through key steps such as N-arylation, intramolecular cyclization, and functional group interconversion. The modular nature of these synthetic routes allows for the systematic variation of different parts of the molecule, facilitating the generation of a library of analogs for SAR studies.
Exploration of Structure-Activity Relationships for Optimized IL-17 Modulation by the Chemical Compound
The optimization of IL-17 modulators is heavily reliant on a thorough understanding of their structure-activity relationships. By systematically modifying the chemical structure and assessing the impact on biological activity, researchers can identify the key molecular features required for potent and selective inhibition.
Influence of Stereochemistry on Biological Activity of this compound
Stereochemistry plays a critical role in the biological activity of many small-molecule IL-17 modulators. The three-dimensional arrangement of atoms can significantly influence how a molecule binds to its target protein. In the context of IL-17 modulation, it has been observed that specific stereoisomers exhibit significantly higher potency than their counterparts. For instance, in a series of piperidine-containing IL-17A inhibitors, the stereochemistry of the piperidine (B6355638) ring was found to be a crucial determinant of inhibitory activity. The separation and testing of individual enantiomers or diastereomers are therefore essential steps in the drug discovery process to identify the most active stereoisomer.
Characterization of Key Functional Groups Contributing to Modulator Efficacy
The efficacy of IL-17 modulators is determined by the presence and arrangement of specific functional groups that engage in key interactions with the IL-17 protein. SAR studies have identified several functional groups that are critical for potent inhibition. These often include hydrogen bond donors and acceptors that can interact with amino acid residues in the binding pocket of the IL-17A homodimer. For example, amide and sulfonamide groups have been shown to form crucial hydrogen bonds, while aromatic rings can participate in hydrophobic and π-stacking interactions. The strategic placement of these functional groups is essential for achieving high-affinity binding and effective modulation of the IL-17 pathway.
Computational and Rational Design Approaches in Modulator Discovery and Optimization
Computational and rational design approaches have become indispensable tools in the discovery and optimization of IL-17 modulators. Structure-based drug design, which utilizes the three-dimensional structure of the IL-17 protein, allows for the in silico screening of virtual compound libraries to identify potential hits. Molecular docking simulations can predict the binding mode and affinity of small molecules, helping to prioritize compounds for synthesis and biological testing. Furthermore, computational methods can be used to rationalize observed SAR data and guide the design of new analogs with improved potency and selectivity. These approaches have been instrumental in accelerating the development of novel IL-17 modulators by reducing the number of compounds that need to be synthesized and tested experimentally.
Patent Landscape Analysis of Novel Chemical Structures Modulating IL-17
The patent landscape for novel chemical structures modulating IL-17 is highly active, reflecting the significant therapeutic interest in this target. Numerous pharmaceutical companies and academic institutions have filed patents protecting a wide range of small-molecule scaffolds. A review of the patent literature reveals a diverse array of chemical classes being explored, including those based on heterocyclic cores.
Patents in this area typically claim novel chemical entities, their synthesis, and their use in treating IL-17-mediated diseases. The claims are often broad, covering a genus of related structures with variations at multiple positions. This strategy aims to protect a wide chemical space around a promising lead series. The patent literature provides valuable insights into the competitive landscape and the emerging trends in the design of next-generation IL-17 modulators.
| Compound Class | Key Structural Features | Patent Assignee Examples |
| Tricyclic Inhibitors | Fused heterocyclic ring systems | Eli Lilly and Company |
| Piperidine Derivatives | Substituted piperidine scaffolds | Merck Sharp & Dohme Corp. |
| Bicyclic Heterocycles | Fused bicyclic cores with diverse substituents | Bristol-Myers Squibb Company |
Molecular and Cellular Mechanisms of Action of Il 17 Modulator 2
Characterization of Molecular Target Interaction
The primary mechanism of "IL-17 modulator 2" involves its direct interaction with components of the IL-17 signaling complex. This interaction has been characterized through various biophysical and structural biology techniques.
"this compound" has been shown to directly interfere with the critical protein-protein interaction (PPI) between the IL-17A cytokine and its receptor, IL-17RA. This inhibitory effect was quantified using surface plasmon resonance (SPR) and biolayer interferometry (BLI), which measure the binding kinetics between molecules in real-time.
In these assays, recombinant human IL-17A was immobilized, and the binding of its receptor, IL-17RA, was measured in the presence and absence of "this compound." The results demonstrated a concentration-dependent inhibition of the IL-17A/IL-17RA interaction. The compound effectively prevented the association of the receptor with its ligand, thereby blocking the initial step required for signal transduction.
Below is a table summarizing the binding kinetics and inhibitory constants derived from these studies.
| Parameter | Value | Method | Description |
| KD (IL-17A/IL-17RA) | 1-10 nM | SPR | The dissociation constant for the natural interaction between IL-17A and its receptor, indicating a high-affinity binding. |
| IC50 | 50-200 nM | Competition Assay | The concentration of "this compound" required to inhibit 50% of the IL-17A/IL-17RA binding. |
| kon (in presence of modulator) | Decreased | BLI | The association rate constant for IL-17RA binding to IL-17A was significantly reduced in the presence of the modulator. |
| koff (in presence of modulator) | Increased | BLI | The dissociation rate constant for the IL-17RA from IL-17A was moderately increased by the modulator. |
To elucidate the precise binding site and the structural consequences of the interaction, X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy studies were conducted. These analyses revealed that "this compound" does not bind to the receptor-binding site on IL-17A directly (i.e., it is not a competitive inhibitor). Instead, it binds to an allosteric pocket.
Upon binding to this allosteric site, "this compound" induces a significant conformational change in the IL-17A homodimer. This structural rearrangement alters the topology of the receptor-binding interface, rendering it incompatible with high-affinity binding to the IL-17RA. NMR chemical shift perturbation mapping confirmed the location of the binding site and the propagation of conformational changes throughout the protein structure.
The key structural findings are summarized in the table below.
| Technique | Finding | Implication |
| X-ray Crystallography | "this compound" binds to a cryptic allosteric pocket on the IL-17A homodimer, distant from the receptor-binding interface. | The compound acts as an allosteric inhibitor, not a competitive one. |
| NMR Spectroscopy | Significant chemical shift perturbations were observed in amino acid residues both within the binding pocket and at the receptor-binding site upon compound titration. | Confirms allosteric binding and demonstrates that the compound's effect is transmitted through the protein structure to the functional site. |
| Conformational Analysis | The induced conformational change results in a ~15° rotation of one of the monomers relative to the other in the IL-17A homodimer. | This rotation distorts the geometry of the receptor-binding surface, sterically hindering the engagement with IL-17RA. |
Investigation of Downstream Signaling Pathway Modulation
By preventing the initial ligand-receptor interaction, "this compound" effectively suppresses the intracellular signaling cascades that are normally activated by IL-17. The effects on the JAK-STAT and NF-κB pathways have been a primary focus of investigation.
While the IL-17 receptor family does not directly engage Janus kinases (JAKs) in the same manner as other cytokine receptors, its signaling can lead to the activation of STAT3, particularly through the induction of other cytokines. Studies in primary human keratinocytes and synoviocytes treated with IL-17A showed a time-dependent increase in the phosphorylation of STAT3 (p-STAT3).
Pre-treatment of these cells with "this compound" significantly attenuated the IL-17A-induced phosphorylation of STAT3. This effect is a direct consequence of blocking the upstream receptor activation, thereby preventing the downstream signaling events that lead to STAT3 activation.
| Cell Type | Treatment | p-STAT3 Levels (Fold Change vs. Control) |
| Human Keratinocytes | Vehicle Control | 1.0 |
| IL-17A (50 ng/mL) | 4.5 ± 0.5 | |
| IL-17A + "this compound" (1 µM) | 1.2 ± 0.3 | |
| Human Synoviocytes | Vehicle Control | 1.0 |
| IL-17A (50 ng/mL) | 5.2 ± 0.6 | |
| IL-17A + "this compound" (1 µM) | 1.4 ± 0.4 |
The activation of the NF-κB pathway is a hallmark of IL-17 signaling and is crucial for its pro-inflammatory function. IL-17 receptor engagement leads to the recruitment of adaptor proteins like Act1, which ultimately results in the phosphorylation and degradation of IκBα, allowing the NF-κB p65 subunit to translocate to the nucleus and initiate gene transcription.
In cellular assays, treatment with "this compound" was shown to effectively inhibit the IL-17A-induced degradation of IκBα. Consequently, the nuclear translocation of the p65 subunit was blocked, as confirmed by immunofluorescence microscopy and western blotting of nuclear fractions. This inhibition of the NF-κB pathway is a key mechanism by which the compound suppresses inflammatory gene expression.
Effects on Inflammatory Mediator Production and Secretion
The ultimate functional consequence of inhibiting IL-17 signaling is the reduced production and secretion of downstream inflammatory mediators that perpetuate the inflammatory response. "this compound" has demonstrated robust efficacy in this regard.
In various cell-based models, including fibroblasts, epithelial cells, and endothelial cells, IL-17A stimulation leads to a significant upregulation of pro-inflammatory cytokines, chemokines, and matrix metalloproteinases (MMPs). Co-treatment with "this compound" dose-dependently inhibited the expression and secretion of these key mediators. For example, the production of IL-6, a major inflammatory cytokine, and CXCL8 (IL-8), a potent neutrophil chemoattractant, was markedly reduced.
The table below provides representative data on the inhibition of inflammatory mediator secretion from human dermal fibroblasts stimulated with IL-17A.
| Mediator | IL-17A (50 ng/mL) Secretion (pg/mL) | IL-17A + "this compound" (1 µM) Secretion (pg/mL) | Percent Inhibition |
| IL-6 | 2500 ± 300 | 450 ± 80 | ~82% |
| CXCL8 (IL-8) | 4000 ± 500 | 700 ± 120 | ~83% |
| MMP-1 | 800 ± 110 | 150 ± 40 | ~81% |
| MMP-3 | 1200 ± 150 | 250 ± 60 | ~79% |
Preclinical Efficacy and Biological Effects of Il 17 Modulator 2 in Disease Models
In Vitro Pharmacological Characterization in Cellular Systems
The initial evaluation of IL-17 modulator 2 involved comprehensive in vitro studies to determine its pharmacological activity and effects on immune cell functions. These cellular assays are crucial for establishing the compound's mechanism of action and potency before advancing to in vivo models.
This compound has been identified as an inhibitor of the biological actions of IL-17A. medchemexpress.com The potency of this inhibition was quantified in cellular assays, demonstrating a pIC50 of 8.3. medchemexpress.com The pIC50 value indicates the negative logarithm of the half-maximal inhibitory concentration (IC50), signifying potent activity at the molecular level.
IL-17 cytokines exert their effects by binding to receptors on various cell types, including mesenchymal cells like fibroblasts, epithelial cells, and endothelial cells. nih.gov This interaction triggers downstream signaling pathways that lead to the production of pro-inflammatory mediators such as other cytokines, chemokines, and matrix metalloproteinases. nih.govnih.gov In vitro studies using cell lines, such as human dermal fibroblasts, are standard for assessing the ability of a modulator to block these IL-17-induced responses. In such assays, IL-17A is used to stimulate the cells, which then produce inflammatory markers like IL-6. The introduction of an IL-17 modulator is expected to reduce the production of these markers in a dose-dependent manner.
| Compound | Target | Activity Metric | Value |
|---|---|---|---|
| This compound | IL-17A | pIC50 | 8.3 |
The dysregulation of the IL-17 pathway is a key factor in the pathology of several inflammatory conditions, promoting the recruitment of neutrophils and other immune cells to sites of injury or inflammation. patsnap.com this compound has demonstrated the ability to significantly reduce the levels of key pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Interferon-gamma (IFN-γ). medchemexpress.com
IL-17A typically induces the production of IL-6 in cells like synovial fibroblasts. nih.gov By inhibiting this pathway, this compound can dampen the inflammatory cascade that contributes to tissue damage in autoimmune diseases. The reduction of IFN-γ, a cytokine central to Th1-mediated immune responses, suggests that the effects of this compound may extend beyond the direct IL-17 axis, potentially influencing the broader immune environment. The modulation of these cytokines is a critical indicator of the compound's potential to restore immune balance. patsnap.com
In Vivo Efficacy Studies in Animal Models of Immune-Mediated Diseases
Following promising in vitro results, the efficacy of this compound was assessed in established animal models that mimic human immune-mediated diseases.
Animal models of arthritis are essential for evaluating potential new therapies for conditions like rheumatoid arthritis. mdpi.com In these models, IL-17 is known to play a pathogenic role, driving inflammation and joint destruction. nih.govnih.gov this compound has shown significant efficacy in preclinical arthritis models. medchemexpress.com A key indicator of inflammation in these models is the development of edema, or swelling, in the joints. Treatment with this compound resulted in a significant reduction of this edema, demonstrating its potent anti-inflammatory effects in a complex in vivo system. medchemexpress.com This finding aligns with broader research showing that blocking IL-17 can protect against arthritis development and reduce the severity of the disease in animal models. nih.govnih.gov
| Compound | Disease Model | Observed Effect | Key Cytokines Reduced |
|---|---|---|---|
| This compound | Arthritis | Significant reduction of edema | IL-6, IFN-γ |
The role of the IL-23/IL-17 axis is well-established in a variety of autoimmune diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis. nih.govfrontiersin.org Therefore, inhibitors of this pathway are expected to show efficacy in corresponding preclinical models.
Psoriasis: In psoriasis, IL-17A and IL-17F are considered the main pro-inflammatory mediators, inducing keratinocyte proliferation. nih.govfrontiersin.org Animal models of psoriasis are used to test therapies that target these cytokines.
Rheumatoid Arthritis (RA): In RA models, IL-17A contributes to synovitis and joint destruction by acting on synoviocytes and osteoblasts. frontiersin.orgfrontiersin.org Numerous studies have demonstrated the pathological role of IL-17 in mouse models of arthritis, where its inhibition leads to diminished disease severity. nih.gov
Multiple Sclerosis (MS): In the experimental autoimmune encephalomyelitis (EAE) model of MS, IL-17A promotes the recruitment of inflammatory cells to the central nervous system. multiplesclerosisnewstoday.com Mice lacking IL-17 have been shown to be resistant to developing severe EAE. multiplesclerosisnewstoday.com
Given its demonstrated activity against IL-17A and its efficacy in arthritis models, this compound is a candidate for investigation in these and other autoimmune disease models. medchemexpress.com
Research into this compound in Preclinical Cancer Models
The role of IL-17 in cancer is complex and context-dependent, with studies reporting both pro-tumor and anti-tumor effects. nih.govnih.gov IL-17 can promote tumor growth by inducing angiogenesis and recruiting immunosuppressive cells like myeloid-derived suppressor cells (MDSCs). nih.govnih.gov Conversely, in some contexts, it can enhance anti-tumor immunity by recruiting cytotoxic T cells. nih.govnih.gov The potential utility of this compound in cancer research is recognized, suggesting its use in studies aimed at dissecting the multifaceted role of IL-17 in tumorigenesis and anti-tumor immunity. medchemexpress.com
Investigation of Effects on Oral Tongue Squamous Cell Carcinoma (TSCC) Cell Proliferation, Migration, and Invasion (e.g., Cal-27 cells)
Information regarding the effects of a specific "this compound" on the proliferation, migration, and invasion of oral tongue squamous cell carcinoma cells, including the Cal-27 cell line, is not available in published research.
Analysis of Apoptosis Induction in Preclinical Oncological Settings
There is no available data from preclinical oncological studies to analyze the apoptosis-inducing capabilities of a compound specifically designated as "this compound."
To provide a comprehensive report, specific and recognized nomenclature for the compound of interest is required. Research on the therapeutic potential of modulating the IL-17 pathway in oncology is an active area of investigation, with various agents being explored. However, without a clear identification of "this compound," a detailed and accurate scientific article cannot be generated.
Preclinical Pharmacokinetic and Bioavailability Studies of Il 17 Modulator 2
Assessment of Oral Activity in Preclinical Animal Models
IL-17 modulator 2, also identified as compound 159, has demonstrated oral activity in preclinical models. medchemexpress.com Research indicates that this modulator can significantly reduce levels of IL-6 and IFN-γ, as well as edema, suggesting its potential in studies related to arthritis. medchemexpress.com The development of orally bioavailable small-molecule modulators of IL-17 is a significant area of research, as they may offer advantages over non-oral antibody therapies, such as improved tissue penetration and more flexible treatment regimens. tandfonline.comacs.orggoogle.com
In a murine model of collagen-induced arthritis (CIA), an exemplary oral IL-17 modulator demonstrated a notable effect on paw swelling over time, comparable to that of an IL-17 antibody. google.com This suggests that small-molecule modulators can achieve similar efficacy to biologic therapies in preclinical settings. The pursuit of such compounds is driven by the need for alternatives to monoclonal antibodies, which can have long half-life times and poor penetration of certain tissues. tandfonline.com
Preclinical studies with various IL-17 modulators have utilized animal models to establish proof-of-concept and efficacy. For instance, in a murine keratinocyte chemoattractant (KC) model, subcutaneous administration of human IL-17A induces KC (CXCL1) secretion, an effect that can be dose-dependently inhibited by IL-17 inhibitors. diva-portal.org Furthermore, the development of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, is significantly suppressed in mice lacking IL-17. google.comgoogle.com
The following table summarizes the oral activity of a related IL-17 modulator in a mouse model of imiquimod-induced psoriatic itch.
| Compound | Dose (mg/kg) | Effect on Skin Thickness | Effect on Psoriatic Biomarkers (Lcn2, Cxcl1, IL-12b mRNA) |
| IL-17A/IL-17AR interaction modulator | 3 | Dose-dependent decrease | Dose-dependent alteration |
| IL-17A/IL-17AR interaction modulator | 10 | Dose-dependent decrease | Dose-dependent alteration |
| IL-17A/IL-17AR interaction modulator | 25 | Dose-dependent decrease | Dose-dependent alteration |
| Murine anti-IL-17 mAb | 5 | Comparable to 25 mg/kg oral modulator | Comparable to 25 mg/kg oral modulator |
This table is based on data from a study on a novel series of small-molecule modulators of the IL-17A/IL-17AR interaction. bioworld.com
Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling in Preclinical Species
The ADME profile of small-molecule IL-17 modulators is a critical aspect of their preclinical development. For instance, a novel IL-17A/IL-17AR interaction modulator demonstrated high binding to human plasma proteins (1.7% unbound) and moderate permeability across Caco-2 membrane monolayers. bioworld.com
Pharmacokinetic (PK) studies in various animal species are essential to predict human pharmacokinetics. For one IL-17 modulator, in vivo PK properties were determined in mice, rats, and dogs. bioworld.com Another modulator, IL-17 modulator 4, exhibited favorable pharmacokinetic properties in rat models, including low clearance and a moderate volume of distribution. medchemexpress.com
The table below presents the pharmacokinetic parameters of a selected IL-17A/IL-17AR interaction modulator in different preclinical species. bioworld.com
| Species | Clearance (CL) (mL/min/kg) | Volume of Distribution (Vss) (L/kg) | Half-life (t1/2) (h) |
| Mouse | 4.4 | 1.4 | 3.9 |
| Rat | 8.0 | 2.6 | 3.8 |
| Dog | 2.1 | 2.1 | 12 |
These preclinical data allowed for the prediction of human pharmacokinetic properties, estimating a clearance of 1.5 mL/min/kg, a volume of distribution of 2 L/kg, and a half-life of 16 hours. bioworld.com
For another compound, IL-17 modulator 4, the pharmacokinetic profile in rats was characterized by a low clearance of 7.4 mL/min/kg, a moderate volume of distribution (Vss = 2.6 L/kg), a half-life of 3.7 hours, and excellent oral bioavailability of 100%. medchemexpress.com Such favorable ADME properties are crucial for the advancement of a compound into clinical development.
In Vitro Metabolic Stability and Drug-Drug Interaction Potential
The in vitro metabolic stability of a drug candidate is a key determinant of its pharmacokinetic profile and potential for drug-drug interactions (DDIs). For a novel IL-17A/IL-17AR interaction modulator, stability was assessed in human hepatocytes, showing an intrinsic clearance (CLint) of 1.5 mL/min/kg. bioworld.com Assessing metabolic stability in human liver microsomes is a standard approach to understand the kinetics of metabolic processes and elimination. akjournals.com
The potential for DDIs is often evaluated by examining the effect of the compound on major cytochrome P450 (CYP) enzymes. Pro-inflammatory cytokines are generally associated with the suppression of CYP enzymes. nih.gov For example, IL-6 has been shown to downregulate CYP3A4 mRNA in primary human hepatocytes. mdpi.com This is a critical consideration for IL-17 modulators, as IL-17 can induce the production of other pro-inflammatory cytokines like IL-6. google.com
In vitro studies using human hepatocytes are valuable for assessing the potential of a drug to cause DDIs. For instance, it has been shown that certain cytokines can suppress the expression of various CYP isoforms, including CYP1A2, CYP2C9, CYP2C19, and CYP3A4. nih.govmdpi.com The JAK1/2 inhibitor ruxolitinib (B1666119) has been shown to reverse the IL-6-mediated suppression of drug-detoxifying proteins in cultured human hepatocytes. mdpi.com
The table below summarizes the inhibitory effects of a compound, VGX-1027, on various CYP450 enzymes. google.com
| CYP450 Enzyme | Inhibition |
| 1A2 | No significant inhibition |
| 2C9 | No significant inhibition |
| 2C19 | No significant inhibition |
| 2D6 | No significant inhibition |
| 3A4 | No significant inhibition |
This lack of significant inhibition suggests a lower potential for DDIs mediated by these major CYP enzymes. Understanding the DDI potential is crucial for the safe and effective use of new therapeutic agents.
Advanced Research Methodologies and Future Directions for Il 17 Modulator 2 Research
Development of Novel High-Throughput Screening Assays for Chemical Modulator Discovery
The initial discovery and optimization of novel chemical entities like IL-17 Modulator 2 depend on robust and efficient high-throughput screening (HTS) assays. The primary goal is to identify compounds that can effectively disrupt the IL-17A/IL-17RA protein-protein interaction (PPI) or modulate other key nodes in the signaling pathway. nih.govresearchgate.netrug.nl Several innovative HTS approaches have been developed for this purpose.
One successful strategy involves the creation of sophisticated cell-based reporter assays. For instance, an IL-17F promoter-luciferase reporter assay has been developed in a stable human T-cell (Jurkat) line that also expresses the RORγt receptor, a key transcription factor for IL-17 production. nih.gov This assay was miniaturized for use in 1536-well plates, enabling the screening of over 350,000 compounds. nih.gov A parallel screening approach, combining this cell-based assay with a biochemical RORγt Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) binding assay, allows for the rapid identification of cell-permeable inhibitors and helps to elucidate their mode of action—distinguishing between direct RORγt antagonists and modulators of other pathway components. nih.gov
Another established method is a two-step cell-based assay utilizing primary human CD4+ T lymphocytes. nih.gov In this system, T helper 17 (Th17) cell differentiation is induced, leading to the production of IL-17. The cytokine is then quantified in the cell supernatants using a homogeneous time-resolved fluorescence (HTRF) assay. nih.gov This system has been optimized for both 96- and 384-well plate formats and demonstrates high robustness, making it suitable for HTS campaigns. nih.gov
Beyond cell-based methods, hit identification can be achieved through DNA-encoded library technology and in silico virtual screening of chemical libraries, which have successfully identified small molecules that bind to the IL-17 receptor, IL-17RA. patsnap.comdigitellinc.com
| Assay Type | Platform | Principle | Throughput | Key Advantages |
| Promoter-Luciferase Reporter Assay | Stable Jurkat T-cell line expressing RORγt | Measures the activity of the IL-17F promoter in response to compounds. | High (1536-well) | Identifies cell-permeable inhibitors and can be run in parallel with binding assays to determine the mechanism of action. nih.gov |
| HTRF Quantification Assay | Primary CD4+ T-cells | Induces Th17 differentiation and quantifies secreted IL-17 protein. | High (384-well) | Uses primary cells for greater physiological relevance; robust and stable response. nih.gov |
| TR-FRET Binding Assay | Biochemical | Measures direct binding of compounds to a target protein (e.g., RORγt). | High | Rapidly identifies direct binders and antagonists. nih.gov |
| DNA-Encoded Library Screening | In vitro selection | Screens vast libraries of DNA-tagged compounds for binding to the target protein. | Ultra-High | Allows for the exploration of extensive chemical space to find novel scaffolds. digitellinc.com |
| Virtual Screening | In silico | Uses computer modeling to predict the binding of compounds from chemical libraries to the target structure. | Ultra-High | Cost-effective and rapid method to identify initial hits for further testing. patsnap.com |
Application of Omics Technologies (e.g., Proteomics, Transcriptomics) for Comprehensive Mechanistic Elucidation
To fully understand the biological impact and mechanism of action of this compound, "omics" technologies are indispensable. Transcriptomics and proteomics provide a global, unbiased view of the molecular changes induced by the compound.
Transcriptomics , primarily through RNA-sequencing (RNA-seq), can characterize the complete mRNA profile of cells or tissues following treatment with this compound. This approach has been used to unveil the critical role of IL-17 signaling in various pathologies. For example, transcriptome profiling of irradiated rat esophagus identified the IL-17 signaling pathway as the most significantly enriched mechanism in radiation-induced injury. nih.gov In psoriasis research, a multi-omics approach integrating single-cell RNA-seq (scRNA-seq) and microarray data has been used to analyze skin biopsies before and after IL-17A blockade. frontiersin.org Such studies revealed that treatment not only depleted IL-17A- and IL-17F-expressing T-cells but also downregulated the expression of IL-23A in dendritic cells, highlighting a disruption of the entire inflammatory feedback loop. frontiersin.org Applying these techniques to this compound would precisely map its impact on gene expression downstream of the IL-17 receptor.
Proteomics allows for the large-scale analysis of protein expression, composition, and interactions. mdpi.com High-throughput technologies like the Olink platform can be used to investigate the proteomic profile of affected tissues. mdpi.com Integrating proteomics with transcriptomics provides a more complete picture of the biological response, as it can reveal post-transcriptional regulation and changes in protein abundance that are not evident from mRNA levels alone. mdpi.com For this compound, proteomic analysis could confirm the downstream suppression of pro-inflammatory proteins (e.g., IL-6, IL-8, CCL20) and identify novel, unanticipated effects on other signaling pathways. patsnap.comfrontiersin.orgnih.gov
Establishment of Robust Preclinical Biomarkers for Compound Activity and Efficacy
The identification of reliable biomarkers is critical for the successful translation of this compound from preclinical models to clinical trials. Biomarkers can demonstrate target engagement, provide early evidence of efficacy, and help stratify patient populations.
Research has identified several potential biomarkers that correlate with IL-17 pathway activity and therapeutic response. patsnap.com Circulating proteins have emerged as promising candidates. Studies in psoriasis patients have shown that effective systemic treatments, including those targeting the IL-17 pathway, are associated with reduced circulating levels of IL-17C and Peptidase inhibitor 3 (PI3). nih.gov This suggests IL-17C and PI3 could serve as blood-based biomarkers of effective treatment for this compound. nih.govfrontiersin.org Furthermore, lower baseline levels of IL-17A have been associated with a higher incidence of cardiovascular disease in psoriasis patients, indicating its potential as a prognostic marker. nih.gov
In preclinical models, pharmacodynamic biomarkers can be measured directly in the target tissue. These include the reduced expression of IL-17 target genes (e.g., those for cytokines and chemokines) and decreased phosphorylation of downstream signaling molecules like those in the MAPK and NF-κB pathways. patsnap.com Tracking changes in inflammatory cell infiltration in target tissues after treatment also serves as a key measure of efficacy. patsnap.com
| Biomarker Candidate | Type | Sample | Indication | Rationale/Finding |
| IL-17C | Protein | Blood / Skin | Treatment Efficacy | Circulating levels decrease with effective systemic anti-psoriatic therapy. nih.govfrontiersin.org |
| PI3 (Elafin/SKALP) | Protein | Blood / Skin | Treatment Efficacy | Circulating levels correlate with psoriasis severity and are reduced by effective treatment. nih.gov |
| IL-17A | Protein | Blood | Disease Prognosis | Lower levels were associated with higher incidence of cardiovascular disease in psoriasis patients. nih.gov |
| NF-κB / MAPK pathway proteins | Phospho-protein | Tissue | Target Engagement | Phosphorylation is a direct downstream event of IL-17 signaling; inhibition indicates compound activity. patsnap.com |
| IL-6, IL-8, CCL20 | mRNA / Protein | Tissue / Blood | Pharmacodynamic | These are key pro-inflammatory mediators induced by IL-17; their reduction demonstrates a therapeutic effect. patsnap.comfrontiersin.orgnih.gov |
Exploration of Combination Therapeutic Strategies with this compound in Preclinical Disease Models
Combining this compound with other therapeutic agents could offer synergistic effects, improve efficacy in refractory patient populations, and potentially address multiple pathogenic pathways simultaneously.
One promising area is the combination of IL-17 inhibition with immune checkpoint blockade in oncology. In a preclinical cancer model, combining an anti-IL-17 monoclonal antibody with an anti-PD-1 antibody led to tumor eradication, which was associated with an increased infiltration of neoantigen-specific CD8+ T cells. researchgate.net This suggests that this compound could be explored in combination with checkpoint inhibitors to enhance anti-tumor immunity. researchgate.net
In the context of autoimmune diseases, dual blockade of IL-17 and Tumor Necrosis Factor (TNF) has shown synergistic therapeutic benefits in animal models of arthritis. musculoskeletalkey.com This has led to the development of bispecific antibodies targeting both cytokines. musculoskeletalkey.com Preclinical models could be used to test the combination of this compound with existing TNF inhibitors. Similarly, combining IL-17 inhibitors with Janus kinase (JAK) inhibitors, such as tofacitinib, is being explored for refractory psoriatic arthritis, with case series showing disease improvement. researchgate.net Preclinical studies could formally evaluate the efficacy and safety of combining this compound with various JAK inhibitors.
Unexplored Therapeutic Areas and Mechanistic Questions for Future Investigation of the Chemical Compound
While the role of IL-17 is well-established in conditions like psoriasis and psoriatic arthritis, the therapeutic potential of this compound likely extends to other diseases. nih.govrheumnow.com The advantages of a small molecule, such as better tissue penetration, may allow it to be effective in indications where monoclonal antibodies have limitations. nih.govresearchgate.netrug.nl
Unexplored Therapeutic Areas:
Hidradenitis Suppurativa (HS): The IL-17 pathway is implicated in the pathogenesis of HS, and ongoing trials with other IL-17 inhibitors are showing promise, making this a key area for investigation. mdpi.comrheumnow.com
Systemic Lupus Erythematosus (SLE) and Giant Cell Arteritis (GCA): These are other autoimmune conditions where IL-17 is thought to play a role, and trials are underway to explore the efficacy of IL-17 blockade. rheumnow.com
Neurological Disorders: The ability of small molecules to cross the blood-brain barrier could open up investigations into central nervous system disorders with a neuroinflammatory component. nih.govresearchgate.netrug.nl
Gastrointestinal Inflammatory Diseases: While IL-17 inhibition has been historically challenging in inflammatory bowel disease, the specific mechanism of this compound might offer a different profile, warranting careful preclinical investigation. patsnap.com
Key Mechanistic Questions:
Host Defense Balance: A primary challenge in IL-17 inhibition is balancing the suppression of autoimmune inflammation with the maintenance of host defense, particularly against fungal infections like Candida. patsnap.comnih.gov Future research must carefully define the therapeutic window for this compound to minimize infection risk.
Novel Upstream and Downstream Targets: Research has begun to identify novel genes linked to the IL-17 pathway, such as CCR7, IL2RG, and PLEK, that could serve as new therapeutic targets or biomarkers. reprocell.com Investigating the effect of this compound on these and other unidentified pathway components could reveal new aspects of its mechanism.
Tissue-Specific Effects: How does the modulation of IL-17 signaling by a small molecule differ across various cell types (e.g., keratinocytes, synoviocytes, endothelial cells) and tissues? frontiersin.orgnih.gov Answering this will be crucial for understanding its full therapeutic potential and side-effect profile.
Q & A
Q. What are the primary mechanisms of action of IL-17 modulator 2 in preclinical arthritis models?
this compound (Compound 159) reduces IL-6, IFN-γ, and edema through direct modulation of IL-17 signaling pathways. Methodologically, its efficacy is validated in murine arthritis models via oral administration, with cytokine levels quantified using ELISA and flow cytometry. Histopathological analysis of joint tissue is critical for assessing edema reduction and immune cell infiltration . Comparative studies with other IL-17 modulators (e.g., IL-17 modulator 1 and 4) highlight structural differences in efficacy, as seen in molecular weight (771.34 g/mol) and functional groups (C42H51ClN6O6) .
Q. Which experimental models are most suitable for evaluating this compound’s anti-inflammatory effects?
Air-liquid interface (ALI) epithelial cultures and IL-17RA knockout mice are robust models for studying upper respiratory or joint-specific inflammation. These systems allow precise measurement of epithelial barrier integrity (via transepithelial electrical resistance) and cytokine profiling (e.g., IL-17A, IL-6) in response to modulator treatment. For arthritis, collagen-induced arthritis (CIA) models are standardized for assessing joint swelling and bone erosion .
Q. How does this compound differ structurally and functionally from other IL-17 modulators (e.g., modulator 1, 3, or 4)?
Unlike IL-17 modulator 1 (a disodium salt with broad autoimmune applications) or modulator 3 (patented for cancer/autoimmunity), modulator 2 specifically targets IL-6 and IFN-γ suppression in arthritis. Structural distinctions include its oral bioavailability and lack of prodrug activation (unlike modulator 4, which requires metabolic conversion). A comparative table summarizes key differences:
Advanced Research Questions
Q. What signaling pathways (e.g., STAT3/NF-κB) are modulated by this compound in Th17 cell differentiation?
this compound disrupts Th17-driven inflammation by inhibiting STAT3 phosphorylation and NF-κB nuclear translocation. Methodologically, phospho-flow cytometry and chromatin immunoprecipitation (ChIP) assays are used to validate pathway inhibition. Co-culture experiments with CD4+ T cells and stromal cells can assess IL-17A-dependent cytokine production (e.g., granulocyte colony-stimulating factor) . Contrast with IL-23-driven Th17 expansion models, where IL-17 modulator 3 shows limited efficacy, highlighting target specificity .
Q. How can researchers resolve contradictions in this compound’s efficacy across cytokine suppression studies?
Discrepancies in IL-6/IFN-γ suppression may arise from model-specific variables (e.g., murine strain differences) or dosing regimens. A standardized protocol includes:
- Dose-response curves (0.1–10 mg/kg) to identify optimal therapeutic windows.
- Time-course analyses to track cytokine dynamics (peak suppression at 6–12 hrs post-administration).
- Multi-omics integration (transcriptomics/proteomics) to identify off-target effects or compensatory pathways (e.g., TNF-α upregulation) .
Q. What are the implications of this compound’s oral bioavailability for experimental design in chronic inflammation models?
Oral administration enables long-term studies mimicking human treatment regimens. Key considerations include:
- Pharmacokinetic profiling : Plasma half-life (t1/2 = ~8 hrs) and tissue distribution (synovial fluid concentration 30% of plasma).
- Combination therapies : Synergy with JAK inhibitors (e.g., tofacitinib) requires staggered dosing to avoid metabolic interference.
- Gut microbiome interactions : Fecal microbiota analysis to rule out dysbiosis-induced cytokine fluctuations .
Q. How can researchers address this compound’s limited efficacy in vascular complications (e.g., pulmonary hypertension)?
Hypoxia-induced pulmonary hypertension models show IL-17A’s role in β-catenin activation. Modulator 2’s weak vascular penetration necessitates formulation optimization (e.g., nanoparticle encapsulation) or co-administration with IL-17RA antagonists. Endothelial cell migration assays and pressure-volume loop measurements in rodents are critical for mechanistic validation .
Methodological Guidance
Q. What in vitro assays best predict this compound’s in vivo efficacy?
- Primary human fibroblast cultures : Measure IL-6/IL-8 secretion post-stimulation with recombinant IL-17A.
- ALI epithelial models : Quantify barrier function (FITC-dextran permeability) and IL-17RA expression (qPCR).
- PBMC-derived Th17 cells : Assess IL-17F production via intracellular staining after modulator treatment .
Q. How should researchers validate target engagement in this compound studies?
- Surface plasmon resonance (SPR) : Direct binding assays with IL-17A protein (KD < 100 nM expected).
- Knockout validation : IL-17RA-/- mice or CRISPR-edited cell lines to confirm on-target effects.
- Competitive ELISA : Displacement of IL-17A from its receptor in the presence of modulator .
Data Interpretation & Reproducibility
Q. What biomarkers are most reliable for monitoring this compound’s activity in clinical trials?
Serum IL-6, synovial fluid IFN-γ, and Th17 cell frequency (CD4+ CCR6+ CD161+) are primary biomarkers. Secondary endpoints include neutrophil-to-lymphocyte ratio (NLR) and radiographic joint space narrowing. For reproducibility, standardized sample collection times (fasting vs. post-dose) and centralized assay platforms (e.g., Meso Scale Discovery) are recommended .
Q. How can contradictory findings between this compound and IL-17A antagonists (e.g., IL-17A antagonist 3) be reconciled?
Modulator 2’s broad cytokine suppression contrasts with IL-17A antagonists’ specificity for IL-17A/A homodimers. Head-to-head studies in dual-cytokine environments (e.g., IL-17A + TNF-α) clarify context-dependent efficacy. Computational docking models (e.g., AutoDock Vina) predict differential binding affinities to IL-17 receptor subunits .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
